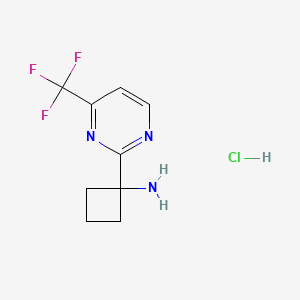

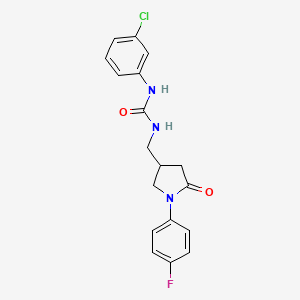

2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, also known as TAK-659, is a small molecule inhibitor that is currently being investigated for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Reactions

Sequential 1,3-N- to C- and 1,3-C- to C-Migration in Synthesis : This compound is involved in the synthesis of 1,4-diazepines, showcasing the sequential migration of sulfonyl groups. The synthesis is achieved through an aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to the formation of C-sulfonylated 1,4-diazepines (Heo et al., 2020).

Indolizidines Synthesis from Pyrrolidinone : The compound is used in the synthesis of indolizidines, where (S)-5-(tosylmethyl)-2-pyrrolidinone is dialkylated at the nitrogen atom and the α-sulfonyl position to afford indolizidine derivatives and hexahydropyrrolo[1,2-a]azepin-3-one (Costa et al., 2001).

Role in Erythroleukemic Differentiation : The structural features of the compound, including a hydrophilic and hydrophobic portion as well as a planar portion, are crucial in the induction of erythroid differentiation in murine erythroleukemia cells (Reuben et al., 1978).

Pharmaceutical and Biological Applications

Antimicrobial Evaluation of Sulfonamide Derivatives : Sulfonamide derivatives of this compound have been evaluated for their antimicrobial properties, suggesting potential applications in the development of new antibacterial and antifungal agents (Darwish et al., 2014).

Synthesis of Isoxazole Based Heterocycles : The compound is utilized in the synthesis of isoxazole-based heterocycles, which have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Synthesis of Benzo[b]azapin-3-ones : The compound is involved in the phosphine-catalyzed synthesis of benzo[b]azapin-3-ones, a process that includes an α-umpolung addition followed by an aldol reaction. This synthesis pathway could be significant in the development of angiotensin-converting enzyme inhibitors (Zhang et al., 2019).

Synthesis of Azepino Fused Diindoles : This compound is used in the rhodium(ii) catalyzed synthesis of azepino fused diindoles, a novel class of compounds with potential applications in reversible catalytic hydrogenation and photophysical studies (Kahar et al., 2020).

Antibacterial Activity of Acetamide Derivatives : The compound is part of the synthesis of N-substituted acetamide derivatives with antibacterial potential, highlighting its role in the development of new antimicrobial agents (Iqbal et al., 2017).

Properties

IUPAC Name |

2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-3-23(4-2)21(26)16-25-15-20(18-11-7-8-12-19(18)25)30(28,29)17-22(27)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASXXBXBKYTCEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)

![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)

![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)